molecular formula C11H11NaO7 B2355725 Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate CAS No. 1955553-67-9

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate

Cat. No.: B2355725
CAS No.: 1955553-67-9
M. Wt: 278.192
InChI Key: LDLJWCJRAKPSMI-UHFFFAOYSA-M
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Description

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate is a chemical compound with the molecular formula C11H11NaO7 It is a sodium salt derivative of 4-(3,4,5-trihydroxybenzoyloxy)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with butanoic acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:

    Esterification: Using a catalyst such as sulfuric acid or hydrochloric acid, the reaction is carried out under reflux conditions.

    Neutralization: The esterified product is then neutralized with a sodium hydroxide solution to form the sodium salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:

    Raw Material Preparation: Ensuring high purity of 3,4,5-trihydroxybenzoic acid and butanoic acid.

    Reaction Optimization: Using automated systems to control temperature, pressure, and reaction time.

    Purification: Employing techniques such as crystallization or chromatography to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, especially at the hydroxyl groups on the benzene ring.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Ester derivatives or substituted aromatic compounds.

Scientific Research Applications

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate involves its interaction with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

    Cell Signaling Modulation: The compound can modulate signaling pathways related to cell growth and apoptosis, which is relevant in cancer research.

Comparison with Similar Compounds

Sodium 4-(3,4,5-trihydroxybenzoyloxy)butanoate can be compared with other similar compounds such as:

    Sodium 4-hydroxybenzoate: Known for its preservative properties.

    Sodium 3,4,5-trihydroxybenzoate: Similar antioxidant properties but lacks the butanoate moiety.

    Sodium 4-(3,4-dihydroxybenzoyloxy)butanoate: Similar structure but with one less hydroxyl group, affecting its reactivity and applications.

Properties

IUPAC Name

sodium;4-(3,4,5-trihydroxybenzoyl)oxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O7.Na/c12-7-4-6(5-8(13)10(7)16)11(17)18-3-1-2-9(14)15;/h4-5,12-13,16H,1-3H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLJWCJRAKPSMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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